4-chloro-1-ethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-chloro-1-ethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6O/c1-3-22-9-12(16)14(20-22)15(23)17-11-4-6-21(7-5-11)13-8-10(2)18-19-13/h8-9,11H,3-7H2,1-2H3,(H,17,23)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRFDJREQRAYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-1-ethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C14H19ClN4O
- Molecular Weight : 296.78 g/mol
- CAS Number : 7176059
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
1. Anticancer Activity
- Pyrazole-containing compounds have been shown to possess significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit the growth of various cancer cell lines such as breast (MDA-MB-231), liver (HepG2), and colorectal cancers .
- The compound's mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation.
2. Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation through mechanisms involving cyclooxygenase (COX) inhibition .
- In vivo studies using carrageenan-induced paw edema models have demonstrated its efficacy comparable to standard anti-inflammatory drugs .
3. Antimicrobial Activity
- Some pyrazole derivatives have displayed antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar pyrazole compounds:
Molecular Modeling Studies
Molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer progression and inflammation. For example, it has shown promising binding affinities to cyclin-dependent kinases (CDKs) and COX enzymes, which are critical in cancer and inflammatory pathways respectively .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 4-chloro-1-ethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Studies on related pyrazole compounds have demonstrated their ability to reduce inflammation in animal models by inhibiting key inflammatory mediators. This positions this compound as a candidate for further investigation in treating inflammatory diseases .
Anticancer Potential
Recent research has explored the anticancer properties of pyrazole derivatives. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound could be developed into a novel anticancer drug .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazole ring followed by the introduction of the piperidine group and subsequent functionalization to obtain the carboxamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazole derivatives, including the target compound, against common pathogens using disc diffusion methods. The results indicated that compounds with structural similarities exhibited varying degrees of efficacy, suggesting that modifications in the chemical structure could enhance activity .
Case Study 2: Anti-inflammatory Research
In another investigation, researchers tested a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models in rats. The findings revealed that certain derivatives significantly reduced edema compared to controls, highlighting their therapeutic potential in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole and piperidine moieties. For example, coupling a pyrazole-3-carboxylic acid derivative with a piperidine-containing amine via carbodiimide-mediated amidation (e.g., using EDC or DCC) is a common approach . Key optimization steps include:
- Temperature Control: Maintaining reflux conditions (e.g., 80–100°C) during acid chloride formation to prevent side reactions.
- Purification: Column chromatography with dichloromethane/ethyl acetate gradients (10:1 ratio) improves purity .
- Crystallization: Slow evaporation of ethyl acetate/hexane mixtures yields single crystals for structural validation .
Q. How is structural characterization performed to confirm the compound’s identity?
- Methodological Answer: A combination of techniques is essential:
- NMR Spectroscopy: 1H and 13C NMR verify substituent positions and purity. For instance, aromatic protons in pyrazole rings appear as distinct doublets in δ 7.0–8.0 ppm .
- X-ray Crystallography: Single-crystal analysis provides bond lengths (e.g., C–C = ~1.48 Å) and dihedral angles between rings (e.g., pyrazole and phenyl rings at ~40°) .
- Mass Spectrometry: High-resolution MS confirms the molecular ion peak (e.g., m/z 432.90 for C24H21ClN4O2 analogs) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer: Initial screening should focus on target-specific assays:
- Anticancer Activity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial Screening: Disk diffusion or microdilution assays against S. aureus or E. coli .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, using ATP/NADPH depletion as a readout .
Advanced Research Questions
Q. How can molecular docking studies predict binding interactions with target proteins?
- Methodological Answer:
- Protein Preparation: Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) and optimize protonation states using tools like AutoDock Tools .
- Ligand Preparation: Generate 3D conformers of the compound and assign partial charges (e.g., Gasteiger-Marsili method).
- Docking Parameters: Use Lamarckian genetic algorithms with 100 runs and a grid size covering the active site (e.g., 60 × 60 × 60 ų). Analyze hydrogen bonds (e.g., pyrazole N–H···O=C interactions) and π-π stacking with aromatic residues .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer: Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Compound Stability: Perform HPLC-UV/MS stability tests under physiological conditions (pH 7.4, 37°C) to detect degradation products .
- Off-Target Effects: Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
- Methodological Answer:
- Core Modifications: Replace the ethyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on binding .
- Piperidine Substitution: Introduce chiral centers or N-methylation to evaluate conformational flexibility .
- Bioisosteric Replacement: Swap the pyrazole ring with triazoles or isoxazoles while maintaining hydrogen-bonding capacity .
- Quantitative SAR (QSAR): Use ML models (e.g., Random Forest) trained on IC50 data to predict activity of novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
